molecular formula C19H18ClN3O2 B2709011 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride CAS No. 2418593-19-6

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride

Cat. No.: B2709011
CAS No.: 2418593-19-6
M. Wt: 355.82
InChI Key: JCQRLBKVGDJSFQ-KQKCUOLZSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide hydrochloride is a chiral small molecule characterized by a 2,3-dihydro-1H-inden-2-yl backbone linked to a 5-phenyl-1,2-oxazole-3-carboxamide moiety. The (1R,2R)-stereochemistry of the aminoindane group and the phenyl-substituted oxazole ring are critical to its structural identity. This compound is supplied by multiple vendors, including Zhengjiang Langbo Pharma and Shandong Zhishang Chemical, highlighting its commercial relevance in pharmaceutical research .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2.ClH/c20-18-14-9-5-4-8-13(14)10-15(18)21-19(23)16-11-17(24-22-16)12-6-2-1-3-7-12;/h1-9,11,15,18H,10,20H2,(H,21,23);1H/t15-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQRLBKVGDJSFQ-KQKCUOLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=NOC(=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by the presence of an indene derivative and an oxazole ring. Its molecular formula is C18H17ClN4OC_{18}H_{17}ClN_{4}O with a molecular weight of approximately 340.8 g/mol. The compound exhibits a complex arrangement of functional groups that contribute to its biological properties.

Research indicates that this compound interacts with specific biological pathways, particularly through receptor modulation. Its activity is primarily attributed to:

  • Selective Binding Affinity : The compound demonstrates selective binding to various receptors involved in cellular signaling pathways, which may influence processes such as cell proliferation and apoptosis.
  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that it can inhibit the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in treating inflammatory diseases .

Antitumor Activity

The compound has been evaluated for its antitumor properties in various cancer cell lines. Notably:

  • Cell Line Studies : It has shown effectiveness in inhibiting the proliferation of several tumor cell lines, including lung cancer (A549) and colon cancer (HCT-15) cells. The inhibition rates were significant, with IC50 values indicating potent activity against these cancer types .

Immunomodulatory Effects

The immunomodulatory effects are particularly noteworthy:

  • Lymphocyte Proliferation : The compound has been shown to suppress phytohemagglutinin A-induced proliferation of human peripheral blood lymphocytes, indicating potential use in autoimmune disorders .

Case Studies

  • Study on Cytotoxicity : A recent study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 2.28 μM to 6.38 μM across different assays .
  • Mechanistic Insights : Molecular investigations revealed that the compound induces apoptosis through the activation of specific signaling pathways, leading to changes in the expression of key proteins involved in cell survival and death .

Data Summary Table

Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
AntitumorA549 (Lung Cancer)6.38Inhibition of cell proliferation
AntitumorHCT-15 (Colon Cancer)3.46Induction of apoptosis
ImmunomodulationHuman Peripheral Blood Lymphocytes>50Suppression of proliferation

Comparison with Similar Compounds

Core Structural Features

The compound’s structure comprises two key domains:

  • Indenyl backbone: A bicyclic system with a stereospecific amino group at the (1R,2R) position.
  • Oxazole-carboxamide : A 1,2-oxazole ring substituted with a phenyl group at position 5 and a carboxamide linker.

Structural Analogs and Substituent Variations

Table 1 compares the target compound with structurally related derivatives:

Compound Name Substituents on Oxazole Indenyl Backbone Modifications Molecular Formula* Key Reference(s)
Target Compound 5-phenyl (1R,2R)-1-amino-2,3-dihydro-1H-inden C19H17ClN3O2
N-[(1R,2R)-1-Aminoinden-2-yl]-3-cyclopentyl-5-methyl-oxazole-4-carboxamide HCl 3-cyclopentyl, 5-methyl (1R,2R)-1-amino-2,3-dihydro-1H-inden C21H26ClN3O2
N-(Inden-2-yl)-4-fluorobenzamide (B5) 4-fluorobenzamide 2,3-dihydro-1H-inden-2-yl (no amino) C16H14FNO
37b (Enoyl-ACP inhibitor) 5-phenyl Attached to substituted benzyl group C23H17Cl2N2O4

*Formulas are derived from structural analysis where explicit data is unavailable in evidence.

Key Observations :

  • The (1R,2R)-aminoindane group confers stereochemical specificity absent in non-chiral analogs like B5 .

Pharmacological and Functional Comparisons

Key Findings :

  • The PDMP-based analog () shares a dihydroindenyl backbone but demonstrates CNS efficacy, albeit with pharmacokinetic limitations (short half-life) .
  • 37b (), despite structural divergence, highlights the importance of the phenyl-oxazole motif in achieving high purity and potency .

Pharmacokinetic and Physicochemical Properties

Physicochemical Profiles

Table 3 compares solubility and stability:

Compound Solubility Half-Life CNS Penetration Reference
Target Compound High (HCl salt) Not reported Unknown
PDMP-based analog Moderate Short (<6 hours) Effective
17i High >12 hours Excellent

Inferences :

  • The hydrochloride salt of the target compound likely improves aqueous solubility, as seen in structurally related salts (e.g., aprindine HCl in ) .
  • 17i () exemplifies optimized CNS penetration through balanced lipophilicity and molecular weight .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionSource
SolventDMF
BaseK₂CO₃ (1.2 mmol)
Reaction Time18–24 hours (RT)
PurificationSilica gel (EtOAc:Hex)

Q. Table 2. Spectroscopic Reference Data

Functional GroupNMR Shift (δ, ppm)IR (cm⁻¹)
Indenyl NH₂2.8–3.1 (d, J=6.5 Hz)1600 (bend)
Oxazole C=O168.5 (¹³C)1675 (stretch)

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